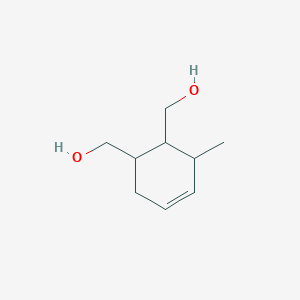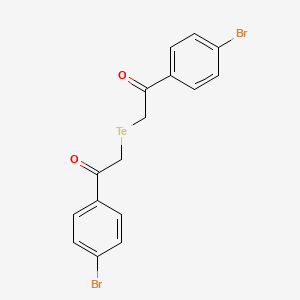
methyl N-(2-iodocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an iodine atom attached to a cyclohexyl ring, which is further connected to a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-iodocyclohexylamine+methyl chloroformate→methyl N-(2-iodocyclohexyl)carbamate+HCl
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(2-iodocyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted carbamates.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
Methyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-cyclohexylcarbamate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl N-(2-bromocyclohexyl)carbamate: Contains a bromine atom instead of iodine, which affects its reactivity and biological activity.
Methyl N-(2-chlorocyclohexyl)carbamate: Contains a chlorine atom, which also influences its chemical and biological properties.
Uniqueness
Methyl N-(2-iodocyclohexyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets.
Propriétés
Numéro CAS |
92145-95-4 |
|---|---|
Formule moléculaire |
C8H14INO2 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
methyl N-(2-iodocyclohexyl)carbamate |
InChI |
InChI=1S/C8H14INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
YLUSDZORDPJHJE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1CCCCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)





![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)

